4-Methoxybutoxy(trimethyl)silane
Description
4-Methoxybutoxy(trimethyl)silane (CAS: 16654-44-7) is an organosilicon compound with the molecular formula C₈H₁₈O₂Si and a molecular weight of 174.31 g/mol . Its structure comprises a trimethylsilyl group linked to a 4-methoxybutoxy chain (Me₃SiO(CH₂)₄OMe). This compound is notable for its ether and silane functionalities, which render it useful in surface modification, polymer synthesis, and as a coupling agent in organic chemistry. Its methoxy-terminated alkyl chain contributes to moderate polarity and hydrolytic stability, making it suitable for applications requiring controlled reactivity .
Properties
CAS No. |
16654-44-7 |
|---|---|
Molecular Formula |
C8H20O2Si |
Molecular Weight |
176.33 g/mol |
IUPAC Name |
4-methoxybutoxy(trimethyl)silane |
InChI |
InChI=1S/C8H20O2Si/c1-9-7-5-6-8-10-11(2,3)4/h5-8H2,1-4H3 |
InChI Key |
LNTQLIBTDFHZSV-UHFFFAOYSA-N |
SMILES |
COCCCCO[Si](C)(C)C |
Canonical SMILES |
COCCCCO[Si](C)(C)C |
Synonyms |
(4-Methoxybutoxy)trimethylsilane |
Origin of Product |
United States |
Comparison with Similar Compounds
4-Chlorobutoxy(trimethyl)silane
- Molecular Formula : C₇H₁₇ClOSi
- Molecular Weight : 180.74 g/mol
- Key Features : Replaces the terminal methoxy group in 4-Methoxybutoxy(trimethyl)silane with a chlorine atom.
- Reactivity/Applications : The chlorine atom acts as a leaving group, enabling nucleophilic substitution reactions (e.g., in surface grafting or crosslinking). This compound is primarily used in surface modifications and as a precursor for functionalized silanes .
- Synthesis : Typically synthesized via chlorination of the corresponding alcohol precursor, with purification involving silica gel chromatography.
Trimethyl(p-tolyloxy)silane
- Molecular Formula : C₁₀H₁₆OSi
- Molecular Weight : 180.32 g/mol
- Key Features : Features an aromatic p-tolyloxy group (aromatic ether) instead of an aliphatic chain.
- Reactivity/Applications : The aromatic ring enhances UV stability and electron-withdrawing properties, making it suitable for gas chromatography (GC) derivatization and as a protecting group in peptide synthesis. Its hydrolytic stability is lower than this compound due to steric hindrance .
Trimethyl(1-oxo-4-phenylbutyl)silane
- Molecular Formula : C₁₃H₂₀OSi
- Molecular Weight : 220.39 g/mol
- Key Features : Contains a ketone (1-oxo) and phenyl group, introducing electrophilic character.
- Reactivity/Applications : The ketone group facilitates condensation reactions (e.g., aldol additions), while the phenyl group enhances lipophilicity. Used in specialty polymer synthesis and as an intermediate in pharmaceuticals .
(4-Bromophenyl)trimethylsilane
- Molecular Formula : C₉H₁₃BrSi
- Molecular Weight : 229.19 g/mol
- Key Features : A brominated aromatic silane with a strong carbon-bromine bond.
- Reactivity/Applications : The bromine atom enables participation in Suzuki-Miyaura cross-coupling reactions. Applications include organic electronics and ligand design .
Trimethyl((4-phenylbut-2-en-2-yl)oxy)silane (6n)
- Molecular Formula : C₁₃H₂₀OSi
- Molecular Weight : 220.39 g/mol
- Key Features : Contains a conjugated alkene (but-2-en-2-yl) and phenyl group.
- Reactivity/Applications : The unsaturated bond allows for Diels-Alder reactions or hydrosilylation. Used in catalytic cycles and functional material synthesis .
Data Table: Structural and Functional Comparison
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